4-Allyloxyanisole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-prop-2-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-12-10-6-4-9(11-2)5-7-10/h3-7H,1,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFKWSSQKRKAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302283 | |
| Record name | allyl p-anisyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13391-35-0 | |
| Record name | 13391-35-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allyl p-anisyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Allyloxyanisole and Its Functionalized Analogues
Established Synthetic Routes to 4-Allyloxyanisole
The most established method for synthesizing this compound is the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction involves the O-alkylation of a phenol (B47542), in this case, 4-methoxyphenol (B1676288), with an allyl halide, typically allyl bromide. researchgate.netacs.org
The reaction proceeds via the deprotonation of 4-methoxyphenol by a base to form the more nucleophilic 4-methoxyphenoxide ion. This ion then attacks the allyl halide in a bimolecular nucleophilic substitution (SN2) reaction to form the ether product. wikipedia.org
A significant advancement in this synthesis is the use of liquid-liquid phase-transfer catalysis (L-L PTC). researchgate.netacs.org In this approach, a catalyst such as tetrabutylammonium (B224687) bromide (TBAB) is used to facilitate the transfer of the phenoxide ion from the aqueous phase (where it is formed with a base like NaOH) to the organic phase containing the allyl bromide. researchgate.netacs.org This technique enhances reaction rates and allows for milder reaction conditions. researchgate.net
Key reaction parameters in the PTC method include the choice of catalyst, base concentration, temperature, and stirring speed. Studies have shown that using a stoichiometrically deficient amount of base at 30°C can achieve 100% selectivity for the desired O-alkylated product, this compound. acs.org
Interactive Table: Williamson Ether Synthesis of this compound
| Starting Material | Reagent | Catalyst/Base | Solvent | Key Outcome | Reference |
|---|---|---|---|---|---|
| 4-Methoxyphenol | Allyl Bromide | NaOH / TBAB | Biphasic (Water/Toluene) | Phase-transfer catalysis enhances reaction rate and selectivity. | researchgate.netacs.org |
| 4-Methoxyphenol | Allyl Bromide | Stoichiometrically deficient NaOH | Biphasic | Achieves 100% selectivity for O-alkylation over C-alkylation. | acs.org |
| 4-Aminophenol | Allyl Chloride | Base | Not specified | Forms 4-(allyloxy)aniline, a related structure. | chemchart.com |
Preparation of Substituted this compound Derivatives
Halogenated derivatives of this compound are valuable synthetic intermediates. A common strategy involves the halogenation of the precursor, 4-methoxyphenol, prior to the etherification step. For instance, 3-bromo-4-allyloxyanisole can be synthesized in a two-step sequence. sci-hub.ru First, 4-methoxyphenol undergoes ortho-bromination using bromine (Br₂) in a suitable solvent like acetic acid. sci-hub.ru The resulting brominated phenol is then subjected to O-alkylation with allyl bromide to afford the final product, 3-bromo-4-allyloxyanisole. sci-hub.ru
Another approach to bromination is the use of N-bromosuccinimide (NBS), often in the presence of light or a radical initiator. libretexts.org This reagent provides a low, steady concentration of bromine, which favors allylic substitution on the allyl group itself or electrophilic aromatic substitution on the anisole (B1667542) ring, depending on the reaction conditions. libretexts.orgyoutube.com For aromatic bromination, a Lewis acid catalyst like iron(III) bromide (FeBr₃) is typically employed to polarize the Br-Br bond, making it more electrophilic for attack by the aromatic ring. youtube.com
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation and the functionalization of aryl ethers like this compound. acs.orgdiva-portal.org While direct palladium-catalyzed alkylation of the anisole ring can be challenging, derivatives of this compound are used in such reactions. For example, palladium(II)-catalyzed oxidative Heck vinylation can be performed on related aryl boronic acids. acs.org
More directly, palladium catalysts are employed in the amination of bromo-anisole derivatives. For example, poly(triarylamine)s have been synthesized via palladium-catalyzed amination of a dibromoarene with an aniline (B41778) derivative, where anisole moieties are incorporated as end-cappers (e.g., p-bromoanisole) or as substituents on the aniline. rsc.org These reactions typically use a palladium precursor like (IPr)Pd(allyl)Cl and a base such as potassium tert-butoxide (KOtBu). rsc.org
The synthesis of molecules containing multiple allyloxy groups on an anisole framework can be achieved by starting with polyhydroxylated precursors. For example, the alkylation of 4-allyl-2-methoxyphenol (eugenol) with allyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone (B3395972) yields 4-allyl-1-allyloxy-2-methoxybenzene. This reaction proceeds through the O-alkylation of the phenolic hydroxyl group. This method has been used to produce intermediates for bioactive compounds. begellhouse.com
Similarly, starting with a dihydroxyanisole, it is possible to perform a double Williamson ether synthesis to install two allyloxy groups. The reaction conditions, such as the stoichiometry of the base and allyl halide, would need to be controlled to achieve the desired bis-allylated product.
Interactive Table: Synthesis of Functionalized and Poly-allylated Anisoles
| Target Compound Type | Starting Material | Key Reagents/Catalyst | Methodology | Reference |
|---|---|---|---|---|
| Halogenated Anisole | 4-Methoxyphenol | 1. Br₂, Acetic Acid 2. Allyl Bromide | Ortho-bromination followed by O-alkylation. | sci-hub.ru |
| Poly(triarylamine) with Anisole unit | Dibromoarene, Aniline derivative | (IPr)Pd(allyl)Cl, KOtBu | Palladium-catalyzed amination. | rsc.org |
| Bis-allylated Anisole | 4-Allyl-2-methoxyphenol | Allyl Bromide, K₂CO₃ | O-alkylation of the phenolic group. |
Palladium-Catalyzed Alkylation Strategies
Comparative Analysis of Synthetic Efficiency and Selectivity
The efficiency and selectivity of synthetic routes to this compound and its analogues are critical for their practical application. A key challenge in the synthesis of this compound is managing the competition between the desired O-alkylation and an undesired C-alkylation side reaction, which forms 4-methoxy-2-(2-propenyl)phenol. researchgate.netacs.org
In the synthesis of halogenated derivatives, the order of reaction steps is crucial for selectivity. Brominating 4-methoxyphenol first and then performing the O-alkylation ensures that the bromine is placed specifically at the ortho position relative to the hydroxyl group, leading to 3-bromo-4-allyloxyanisole. sci-hub.ru Attempting to brominate this compound directly could lead to a mixture of products, including substitution at the other ortho position or even reaction at the allylic C-H bonds under different conditions. libretexts.org
For poly-allylated structures, the efficiency depends on the reactivity of the starting materials and the reaction conditions. The synthesis of 4-allyl-1-allyloxy-2-methoxybenzene from eugenol (B1671780) proceeds with a high reported yield of 91%, indicating an efficient transformation under the specified conditions (K₂CO₃ in acetone).
Palladium-catalyzed methods, while powerful, often require more specialized and sensitive reagents, including expensive catalysts and ligands. rsc.org Their efficiency is justified when constructing complex polymeric structures or when other methods fail to provide the desired C-C or C-N bonds. However, for the straightforward synthesis of the parent this compound, the optimized Williamson ether synthesis via PTC is generally more efficient and economical.
Chemical Transformations and Reactivity Profile of 4 Allyloxyanisole
Rearrangement Reactions
The Claisen rearrangement is a significant carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org For 4-allyloxyanisole, this rearrangement is particularly interesting as the presence of an electron-donating group (methoxy) in the para position is known to increase the reaction rate. acs.orgdiva-portal.org
The Claisen rearrangement of this compound has been effectively studied in continuous-flow systems, which offer advantages such as improved selectivity and higher yields compared to batch synthesis. diva-portal.org The choice of solvent is crucial, with polar, high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) being beneficial for the reaction. acs.orgdiva-portal.org
In a continuous-flow microwave-assisted organic synthesis (CF-MAOS) system, the reaction conditions for the Claisen rearrangement of a 2.03 M solution of this compound in NMP were optimized by varying the temperature and residence time. The temperature was explored in the range of 225–270 °C, and residence times were varied from 1 to 5 minutes. acs.org The optimal conditions were found to be a temperature of 270 °C and a residence time of 5 minutes, which resulted in a 79% isolated yield of 2-allyl-4-methoxyphenol (B1267482). acs.org
Table 1: Optimization of Claisen Rearrangement of this compound in a CF-MAOS System acs.org
| Run | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | 225 | 1 | - |
| 2 | 225 | 2 | - |
| 3 | 225 | 5 | - |
| 4 | 250 | 1 | - |
| 5 | 250 | 2 | - |
| 6 | 250 | 5 | - |
| 7 | 260 | 2 | - |
| 8 | 260 | 5 | - |
| 9 | 270 | 1 | - |
| 10 | 270 | 2 | - |
| 11 | 270 | 3.5 | - |
| 12 | 270 | 5 | 79 |
Note: Specific yield data for runs 1-11 were not provided in the source material, but were part of the optimization process that led to the conditions in run 12.
The kinetics of the Claisen rearrangement are first-order, and the reaction proceeds through a highly ordered cyclic transition state in a concerted, intramolecular process. wikipedia.org The rate of this rearrangement is significantly influenced by the solvent, with polar solvents tending to accelerate the reaction. wikipedia.org
Microwave-assisted heating has been shown to dramatically increase the reaction rate and yields for Claisen rearrangements. wikipedia.org In the case of this compound, the use of a continuous-flow microwave system allowed for a significant reduction in reaction time compared to conventional heating methods. acs.org For instance, under optimized microwave conditions, a high yield was achieved with a residence time of just 5 minutes. acs.org This demonstrates a substantial rate enhancement, making the process more efficient. The electron-donating methoxy (B1213986) group at the para position of this compound also contributes to an increased reaction rate. acs.orgdiva-portal.org
Claisen Rearrangement Studies
Temperature and Solvent Dependency in Continuous Flow Systems
Palladium-Catalyzed Reactions
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction. The oxidative Heck reaction, a variation, utilizes a Pd(II) catalyst. diva-portal.org
While specific studies detailing the direct participation of this compound in an oxidative decarboxylative Heck reaction are not prevalent in the provided search results, the principles of this reaction type are well-established for related compounds. This reaction involves the decarboxylation of an aryl carboxylic acid to form an aryl-palladium intermediate, which then reacts with an olefin. diva-portal.org Research has focused on achieving regioselective oxidative decarboxylative Heck reactions with various electron-rich olefins and ortho-substituted aromatic acids. diva-portal.org The mechanism involves key steps such as ligand exchange, decarboxylation to generate an aryl-palladium intermediate, and subsequent olefin coordination and insertion. diva-portal.org
Regioselective Internal α-Arylation with Electron-Rich Olefins
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a widely utilized method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by palladium(0). acs.orgyoutube.com This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. youtube.com The organoboron species can be a boronic acid (R'-B(OH)₂) or a boronic ester (R'-B(OR)₂). youtube.com The reaction typically requires a base, such as sodium hydroxide (B78521) or potassium carbonate, to facilitate the coupling. youtube.com Palladium-catalyzed cross-coupling of secondary allylic boronic esters with iodoarenes has been demonstrated, with the regioselectivity being largely influenced by the substitution pattern of the olefin. rsc.org
Other Catalytic Functionalizations
C–H Cyanation via Organic Photoredox Catalysis
A modern, metal-free approach for the functionalization of electron-rich aromatic rings is direct C–H cyanation using organic photoredox catalysis. unina.itnih.gov This method has been successfully applied to anisole (B1667542) derivatives, including 2-allyloxyanisole, demonstrating its potential applicability to this compound. researchgate.net The reaction typically employs an acridinium-based photocatalyst, which, upon irradiation with visible light (e.g., blue LEDs), becomes a powerful oxidant capable of activating the aromatic ring. nih.gov
In a typical procedure, the arene is oxidized by the excited photocatalyst to form a radical cation. nih.gov This intermediate is then trapped by a cyanide source, commonly trimethylsilyl (B98337) cyanide (TMSCN). unina.itnih.gov The reaction is often conducted under an aerobic atmosphere, where molecular oxygen likely plays a role in regenerating the photocatalyst to complete the catalytic cycle. nih.gov A significant advantage of this method is its mildness and functional group tolerance. Notably, the allyl group, which can be unstable under certain transition-metal-catalyzed conditions, remains intact during this transformation. researchgate.net
Iron- and Cobalt-Catalyzed Transformations
The allyl group in this compound can be subjected to isomerization reactions catalyzed by cobalt complexes. An efficient Z-selective oxidative isomerization of allyl ethers has been reported using a cobalt(II)(salen) complex as the catalyst and an N-fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate (B1224126) as the oxidant. organic-chemistry.org This transformation converts the terminal allyl group into an internal Z-enol ether, which is a thermodynamically less stable isomer, with high geometric control. organic-chemistry.org Such isomerized products can serve as valuable intermediates in further synthetic steps.
While iron-catalyzed transformations are abundant in organic synthesis, specific examples directly involving this compound are less common in the literature. However, general iron-catalyzed reactions, such as the hydrosilylation of carbonyls and various cross-coupling reactions, are well-established. karger.com One notable iron-catalyzed reaction is the allylic substitution of C–O bonds, which has been achieved with high selectivity using a salicylate (B1505791) directing group to chelate the iron catalyst. researchgate.net Although this compound lacks this specific directing group, the study highlights the potential of iron catalysts to activate allylic C–O bonds under the right conditions.
Lewis Acid-Catalyzed Reactions
The Claisen rearrangement, a classical unina.itunina.it-sigmatropic rearrangement, is a powerful carbon-carbon bond-forming reaction for allyl aryl ethers like this compound. While this reaction can occur thermally, it is often accelerated by the use of Lewis acid catalysts. google.com
Recent studies have shown that alkaline-earth-metal salts, particularly triflates (M(OTf)₂) and triflimides (M(NTf₂)₂), where M can be magnesium (Mg) or calcium (Ca), are effective Lewis acid catalysts for this transformation. google.com These catalysts can promote the rearrangement of this compound to the corresponding o-allylphenol. Lanthanide triflates have also been utilized to catalyze this rearrangement, though sometimes requiring more prolonged reaction times. google.com
The table below outlines representative Lewis acids used for this purpose.
| Lewis Acid Catalyst | Metal | Key Features |
| Alkaline-Earth-Metal Triflate | Mg, Ca, Sr, Ba | Effective catalyst for Claisen rearrangement. google.com |
| Alkaline-Earth-Metal Triflimide | Mg, Ca, Sr, Ba | Effective catalyst for Claisen rearrangement. google.com |
| Lanthanide Triflate | e.g., Yb, Sc | Alternative Lewis acids, may require longer reaction times. google.com |
| **Zinc Chloride (ZnCl₂) ** | Zn | Used as a co-catalyst in other transformations like deallylation. organic-chemistry.org |
Olefin Metathesis Reactions (Implied by allyl group reactivity)
The terminal double bond of the allyl group makes this compound a suitable substrate for olefin metathesis, a versatile class of reactions for the formation of new carbon-carbon double bonds. libretexts.org These reactions are catalyzed by transition-metal alkylidene complexes, most notably the well-defined ruthenium-based catalysts developed by Grubbs and molybdenum-based catalysts developed by Schrock. libretexts.orgorganic-chemistry.org
The general mechanism, first elucidated by Chauvin, involves the formation of a four-membered metallacyclobutane intermediate from the reaction of the catalyst's metal-carbene bond with the substrate's olefin. harvard.edu This intermediate then cleaves in a productive manner to release a new olefin and a regenerated (or propagated) metal alkylidene. libretexts.orgharvard.edu
For a monofunctional substrate like this compound, the most relevant type of olefin metathesis is cross-metathesis (CM) . In CM, this compound would react with a different olefin partner in the presence of a metathesis catalyst. This reaction allows for the synthesis of a new, more complex olefin, with the release of a small volatile olefin like ethene, which helps drive the reaction to completion. organic-chemistry.org The high functional group tolerance of modern Grubbs catalysts makes them compatible with the ether functionality present in this compound. harvard.edu
Influence of Substituents on Reactivity
The reactivity of this compound is significantly influenced by the nature and position of substituents on the aromatic ring. These substituents can affect both the rate and the regioselectivity of its chemical transformations, most notably the Claisen rearrangement.
Para-Substitution Effects on Reaction Rates
The methoxy group at the para position of this compound plays a crucial role in its reactivity, particularly in the context of the Claisen rearrangement. Generally, para-substituents are known to influence the rate of this reaction. diva-portal.org For aryl allyl ethers, the presence of electron-donating groups at the para-position relative to the allyloxy group is beneficial for the reaction rate. acs.org This is consistent with observations from the acid-catalyzed ortho-Claisen rearrangement, where electron-donating substituents para to the ether group were found to accelerate the reaction. rsc.orgresearchgate.net
In the case of this compound, the para-methoxy group acts as an electron-donating group, which increases the rate of the Claisen rearrangement. diva-portal.orgacs.org This effect has been demonstrated in studies using microwave-assisted organic synthesis (MAOS) in a continuous-flow system. The choice of this compound as a model substrate in these studies was precisely because its para-methoxy group is known to increase the reaction rate. diva-portal.org
Research has shown that the kinetics of the Claisen rearrangement are first-order, proceeding through a highly ordered cyclic transition state. wikipedia.org The reaction rate can be substantially affected by solvent polarity, with polar solvents tending to accelerate the rearrangement. acs.orgwikipedia.org For instance, N-methyl-2-pyrrolidone (NMP) is a suitable solvent for the Claisen rearrangement of this compound due to its polarity and high boiling point. acs.org
The influence of reaction conditions on the Claisen rearrangement of a 2.03 M solution of this compound in NMP has been systematically evaluated. The following table details the conversion percentages under various temperatures and residence times in a continuous-flow microwave reactor.
| Run | Residence Time (min) | Set Temperature (°C) | Conversion (%) |
|---|---|---|---|
| 1 | 5.00 | 225 | 56.2 |
| 2 | 2.50 | 225 | 32.0 |
| 3 | 1.00 | 225 | 14.1 |
| 4 | 5.00 | 250 | 85.4 |
| 5 | 2.50 | 250 | 57.8 |
| 6 | 1.00 | 250 | 26.5 |
| 7 | 5.00 | 260 | 94.7 |
| 8 | 2.50 | 260 | 70.3 |
| 9 | 1.00 | 260 | 34.1 |
| 10 | 5.00 | 270 | 99.2 |
| 11 | 2.50 | 270 | 81.4 |
Under optimized conditions of 270 °C and a 5-minute residence time, this compound was converted to 2-allyl-4-methoxyphenol with a 79% isolated yield. acs.org
Ortho-Methoxy Group Directing Effects
The methoxy group (-OCH3) is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com In the context of the Claisen rearrangement of this compound, this directing effect dictates the regiochemical outcome. The Claisen rearrangement is a d-nb.infod-nb.info-sigmatropic rearrangement that typically proceeds to the ortho-position of an allyl phenyl ether. wikipedia.org
For this compound, the para position is blocked by the methoxy group. Consequently, the presence of any substituent at the ortho positions would exclusively lead to the formation of the para-substituted rearrangement product. wikipedia.org However, in this compound, the rearrangement of the allyl group occurs intramolecularly, migrating preferentially to one of the two available ortho positions. This results in the formation of 2-allyl-4-methoxyphenol as the primary product. acs.org
The directing effect of the methoxy group is a well-established principle. In related systems, such as the allylation of guaiacol (B22219) (2-methoxyphenol) followed by Claisen rearrangement of the resulting 2-allyloxyanisole, the product formed is o-eugenol (2-hydroxy-3-methoxyallylbenzene), demonstrating the rearrangement to the available ortho position. mdma.ch The ortho-directing effect of a methoxy group has also been noted in other reactions, such as selective O-deallylation processes. thieme-connect.comresearchgate.net The electronic properties of the methoxy group, which donate electron density to the aromatic ring, facilitate the electrophilic attack at the ortho and para positions, thereby governing the reaction's regioselectivity. masterorganicchemistry.com
Mechanistic Elucidation and Computational Investigations
Reaction Mechanism Studies
Mechanistic studies have unraveled several distinct pathways for the transformation of 4-allyloxyanisole and similar compounds, particularly in deallylation and cross-coupling reactions. These investigations are fundamental to controlling reaction outcomes and selectivity.
The reactivity of allyl ethers in palladium-catalyzed reactions is heavily influenced by the nature of the organopalladium intermediates formed. For electron-rich olefins like this compound, reactions proceeding through a cationic pathway, involving reactive cationic palladium complexes, are common. diva-portal.org These positively charged intermediates are particularly sensitive to electronic effects and can dictate the regioselectivity of the reaction. diva-portal.org ESI-MS analysis has been instrumental in identifying key cationic organopalladium intermediates during such reactions. diva-portal.org
The formation of π-allyl palladium complexes is a cornerstone of many palladium-catalyzed allylic substitutions. However, some deprotection methods are proposed to bypass this intermediate. For example, the cleavage of allyl aryl ethers using 10% Pd/C under basic conditions is thought to proceed via a Single Electron Transfer (SET) process rather than through a traditional π-allyl-palladium complex. organic-chemistry.orgresearchgate.net In other systems, particularly those designed for C-O bond cleavage, cationic π-allyl-metal intermediates are indeed central to the mechanism. nih.gov The geometry and electronic properties of ligands attached to the palladium center can direct the positioning of counterions in these cationic π-allyl-Pd intermediates, which in turn influences reactivity and can promote challenging bimolecular reactions. nih.gov
A highly selective method for the deallylation of o-allyloxyanisoles, a positional isomer of this compound, utilizes organolithium reagents like sec-butyllithium (B1581126) or tert-butyllithium (B1211817) at low temperatures. organic-chemistry.orgresearchgate.netresearchgate.net The proposed mechanism for this transformation is a tandem intermolecular carbolithiation followed by a β-elimination. organic-chemistry.orgorganic-chemistry.orgresearchgate.netresearchgate.net In this process, the organolithium compound first adds across the double bond of the allyl group (carbolithiation). The resulting lithiated intermediate then undergoes a β-elimination, which cleaves the C-O bond and releases the phenoxide and a volatile alkene. The presence of a methoxy (B1213986) group ortho to the allyloxy moiety is reported to be crucial for directing the reaction and achieving high selectivity. organic-chemistry.org
The cleavage of allylic ethers by organolithium reagents can also be described as an S_N2' type process. organic-chemistry.orgresearchgate.netorganic-chemistry.org This mechanistic interpretation is considered an alternative viewpoint to the tandem carbolithiation-β-elimination pathway. researchgate.netresearchgate.net In the S_N2' mechanism, the organolithium acts as a nucleophile, attacking the terminal carbon of the allyl group's double bond. This attack occurs concurrently with the cleavage of the C-O bond at the other end of the three-carbon allyl system, resulting in the liberation of the corresponding alcohol or phenol (B47542). organic-chemistry.orgresearchgate.net This process effectively produces the same outcome as the tandem mechanism but describes it as a single, concerted step.
Beyond the well-known organometallic and ionic pathways, radical mechanisms have been proposed for certain transformations of allyl ethers. The deprotection of allyl aryl ethers using palladium on carbon (Pd/C) under basic conditions is suggested to involve a Single Electron Transfer (SET) process instead of forming a π-allyl-palladium complex. organic-chemistry.orgresearchgate.net This indicates that under specific conditions, the palladium catalyst may facilitate an electron transfer to the allyl system, initiating a radical cleavage of the C-O bond. Furthermore, evidence for mechanisms involving radical intermediates has been found in some cobalt-catalyzed cross-coupling reactions of allyl carbonates. uni-regensburg.de For the Wittig rearrangement of certain metalated ethers, a cleavage-recombination mechanism that proceeds through a radical pair has also been suggested. researchgate.net
S_N2' Type Processes in Allyl Ether Cleavage
Advanced Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the complex mechanisms of reactions involving allyl ethers. scribd.com These computational studies provide detailed insights into transition state geometries, reaction energy profiles, and the electronic structure of intermediates.
DFT calculations have been employed to study palladium-catalyzed reactions, helping to identify rate-determining steps like reductive elimination and to understand the role of specific intermediates that can act as catalyst traps. diva-portal.org In the palladium-catalyzed deallylation of allyl ethers, DFT studies, in conjunction with experimental work, have shown that acidic catalysis can play a significant role in promoting the C−O bond cleavage within a 16-valence electron complex where the allyl ether is coordinated as an η2-ligand. researchgate.net
Computationally-guided ligand design is an emerging area where DFT calculations are used to predict how the ligand environment around a metal catalyst influences reactivity. nih.gov For example, calculations can model how ligands on a cationic palladium catalyst affect the positioning of counterions, which in turn can accelerate reactions with otherwise poor nucleophiles. nih.gov For cationic (η1-allyl)-palladium complexes, calculations have been used to determine activation and reaction energies for subsequent reactions. acs.org Similar computational studies on 2-allyloxyanisole, an isomer of this compound, have been performed to gain insights into its structural and electronic properties. scribd.com
Density Functional Theory (DFT) for Geometric and Energetic Characterization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. diva-portal.org This method is employed to determine the optimized geometry of this compound, which corresponds to the lowest energy arrangement of its atoms. By performing a geometry optimization, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), one can calculate key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net
These calculations would reveal the precise three-dimensional structure of the molecule, including the orientation of the methoxy and allyloxy groups relative to the benzene (B151609) ring. Furthermore, DFT calculations yield the total electronic energy of the molecule, a critical value for assessing its stability. Comparing the energies of different possible conformers allows for the identification of the global minimum energy structure, which is the most stable and predominant form of the molecule under given conditions. nih.gov Such studies on related allyl aryl ethers have been crucial in understanding reaction mechanisms, where the calculated energies of reactants, transition states, and products help to map out the reaction pathway. ehu.esd-nb.info
Vibrational Characteristics and Potential Energy Distribution (PED) Analysis
Once the optimized geometry of this compound is obtained, a frequency calculation is performed using the same DFT method. This computation predicts the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectral bands. awi.de These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental spectra. researchgate.net
To understand the nature of each vibrational mode, a Potential Energy Distribution (PED) analysis is conducted. PED analysis breaks down each complex molecular vibration into contributions from simpler internal coordinates, such as the stretching, bending, or torsion of specific bonds and angles. researchgate.netx-mol.net For this compound, this would allow for the unambiguous assignment of characteristic vibrational modes, including:
C-H stretching of the aromatic ring, allyl group, and methoxy group.
C=C stretching of the allyl group.
C-O-C ether linkages stretching.
Skeletal vibrations of the benzene ring.
Programs like VEDA (Vibrational Energy Distribution Analysis) are often used to perform these assignments, providing a detailed table that correlates calculated frequencies with specific atomic motions. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis of Intramolecular Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular bonding interactions. orientjchem.org It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, chemically intuitive bonding and lone pair orbitals.
For this compound, NBO analysis would provide a detailed picture of the electron density distribution. A key aspect of this analysis is the investigation of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to a nearby empty (acceptor) orbital. These interactions stabilize the molecule. In this compound, significant interactions would be expected between:
The lone pair orbitals of the ether oxygens (n) and the antibonding π* orbitals of the aromatic ring.
The π orbitals of the aromatic ring and the antibonding σ* orbitals of the C-H or C-O bonds.
The π orbital of the allyl C=C double bond and adjacent σ* orbitals.
HOMO-LUMO Orbital Energy Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. d-nb.info
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. d-nb.info
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized.
For this compound, a DFT calculation would provide the energies of the HOMO, LUMO, and the resulting energy gap. Visualizing the 3D plots of these orbitals would show where the electron density is concentrated. It would be expected that the HOMO is primarily located on the electron-rich aromatic ring and the ether oxygens, while the LUMO might be distributed over the aromatic ring and the allyl group's π* system.
Table 1: Conceptual HOMO-LUMO Data for this compound Note: The following data is illustrative and based on general principles for similar molecules, as specific published values for this compound were not found.
| Parameter | Expected Energy Range (eV) | Implication |
|---|---|---|
| HOMO Energy | -5.0 to -7.0 | Represents the energy of the most available electrons for donation. |
| LUMO Energy | -0.5 to -2.0 | Represents the energy of the lowest-energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 4.0 to 5.5 | Indicates a relatively stable molecule with moderate reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. jsta.cl It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net
The color-coding convention is typically:
Red: Regions of most negative electrostatic potential, rich in electrons. These are favorable sites for electrophilic attack.
Blue: Regions of most positive electrostatic "potential", which are electron-poor. These are favorable sites for nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the two oxygen atoms due to their high electronegativity and lone pairs of electrons. The π system of the aromatic ring would also exhibit negative potential. In contrast, the hydrogen atoms, particularly those on the methoxy and allyl groups, would show positive potential (blue), indicating they are electron-deficient. jsta.cl This allows for a quick, qualitative assessment of the molecule's reactive behavior.
Conformational Analysis via Potential Energy Surface Scans
Due to the presence of several single bonds, the methoxy and allyloxy side chains of this compound can rotate, leading to various spatial arrangements or conformers. A conformational analysis is performed to identify the most stable conformers and the energy barriers between them.
This is often done by performing a Potential Energy Surface (PES) scan. In a PES scan, a specific dihedral angle (e.g., the C-C-O-C angle of the ether linkage) is systematically rotated in small increments (e.g., 10-15 degrees), and at each step, the energy of the molecule is calculated while allowing the rest of the geometry to relax. Plotting the energy versus the dihedral angle reveals the energy profile for that rotation, showing energy minima (stable conformers) and energy maxima (transition states between conformers). researchgate.net A detailed PES scan for this compound would provide crucial information on its flexibility and the relative populations of its different conformers at a given temperature.
Table 2: Compounds Mentioned in this Article
| Compound Name | PubChem CID |
|---|---|
| This compound | 288670 |
| Anethole | 637563 |
Advanced Methodologies and Process Optimization in 4 Allyloxyanisole Transformations
Continuous Flow Chemistry Applications
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and straightforward scalability. These benefits have been effectively harnessed for reactions involving 4-allyloxyanisole.
The integration of microwave irradiation with continuous flow systems (CF-MAOS) has emerged as a powerful tool for rapid reaction screening and optimization. acs.orgat.ua This technique allows for efficient and uniform heating of the reaction mixture, significantly accelerating reaction rates. acs.org In the case of the Claisen rearrangement of this compound, CF-MAOS has been instrumental in exploring a wide range of reaction conditions in a short amount of time. acs.orgdiva-portal.org A nonresonant microwave applicator designed for continuous flow enables precise temperature control and rapid heating of the reaction mixture as it passes through a tubular reactor. acs.org This setup facilitates the screening of various parameters to identify optimal conditions for the transformation.
The Claisen rearrangement, a diva-portal.orgdiva-portal.org-sigmatropic rearrangement, converts allyl phenyl ethers to their corresponding ortho-allyl phenols. wikipedia.orgorganic-chemistry.org For this compound, this transformation yields 2-allyl-4-methoxyphenol (B1267482). acs.org The reaction is known to benefit from high temperatures, making it an ideal candidate for microwave-assisted heating. diva-portal.org
In continuous flow systems, residence time and temperature are critical parameters that dictate reaction conversion and selectivity. For the Claisen rearrangement of this compound, a detailed optimization of these parameters has been conducted. acs.org Researchers varied the temperature from 225 to 270 °C and the residence time from 1 to 5 minutes to identify the most efficient conditions. acs.orgdiva-portal.org
The use of polar solvents with high boiling points, such as N-methyl-2-pyrrolidone (NMP), has been shown to be beneficial for the Claisen rearrangement. acs.orgdiva-portal.org In one study, a 2.03 M solution of this compound in NMP was processed through the CF-MAOS system. acs.org The optimization revealed that a temperature of 270 °C and a residence time of 5 minutes resulted in a 79% isolated yield of 2-allyl-4-methoxyphenol. acs.org Another set of experiments explored the reaction without a solvent, finding that a residence time of 15 minutes at 260 °C gave an 85% isolated yield. diva-portal.org
| Run | Solvent | Temperature (°C) | Residence Time (min) | Isolated Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NMP | 270 | 5 | 79 | acs.org |
| 2 | Neat | 260 | 15 | 85 | diva-portal.org |
A key advantage of continuous flow chemistry is the potential for high throughput and straightforward scalability. rsc.org By maintaining the optimized reaction conditions and increasing the run time or using parallel reactors, a significant amount of product can be generated. For the Claisen rearrangement of this compound under optimized conditions (270 °C and 5 minutes residence time in NMP), a throughput of 13.6 mmol/h (2.23 g/h) was calculated. acs.org When the reaction was performed neat, a throughput of 15.0 mmol/h (2.46 g/h) was achieved. diva-portal.org This demonstrates the potential for scaling up the production of 2-allyl-4-methoxyphenol using CF-MAOS technology, moving from small-scale laboratory synthesis to larger-scale production with minimal need for re-optimization. acs.org
Optimization of Residence Time and Temperature Profiles
Photocatalytic Reaction Development
Photocatalysis has gained prominence as a sustainable and powerful method for initiating chemical reactions using visible light. unina.itunina.it This approach offers mild reaction conditions and unique reactivity pathways that are often inaccessible through traditional thermal methods.
Visible light-induced photocatalysis has been successfully applied to transformations involving this compound. lookchem.com These systems typically employ a photocatalyst that absorbs light and initiates a single-electron transfer process, generating reactive radical intermediates. For instance, this compound is utilized in a method for synthesizing 3-trifluoroalkylquinoxalinone through visible light catalysis. lookchem.com
In other research, organic photoredox catalysis has been used for the direct C-H cyanation of arenes. nih.gov In this context, 2-allyloxyanisole, a structurally related compound, was shown to be a suitable substrate, yielding the corresponding benzonitrile (B105546) product while keeping the allyl group intact. nih.gov This highlights the potential of photocatalysis to achieve selective functionalization under mild conditions. While specific details on the photocatalytic reactions of this compound itself are emerging, the principles demonstrated with related structures suggest a promising area for future research, potentially enabling novel transformations such as cycloadditions or other C-H functionalizations. nih.gov
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the 4-Allyloxyanisole molecule.
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. 182.160.97 A representative analysis of the 300-MHz 1H NMR spectrum reveals several key resonances. 182.160.97
The protons of the aromatic ring, being in a para-disubstituted pattern, typically appear as a complex multiplet around 6.84 ppm. 182.160.97 The three protons of the methoxy (B1213986) (-OCH3) group are observed as a sharp singlet at approximately 3.78 ppm, indicating their chemical equivalence and isolation from other protons. 182.160.97
The allylic group protons show more complex splitting patterns due to spin-spin coupling. The two protons of the -OCH2- group (allylic methylene) resonate at about 4.48 ppm. 182.160.97 The terminal vinyl protons (=CH2) are chemically inequivalent and appear as two distinct signals around 5.02 and 5.03 ppm. utah.edu The methine proton (-CH=) of the allyl group is found further downfield at approximately 5.93 ppm. utah.edu
Table 1: 1H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (ppm) |
|---|---|
| Aromatic (H-2, H-6) | ~7.07 |
| Aromatic (H-3, H-5) | ~6.81 |
| Allylic (-CH=) | ~5.93 |
| Allylic (=CH2) | ~5.03 / ~5.02 |
| Methoxy (-OCH3) | ~3.72 |
| Allylic (-OCH2-) | ~3.30 |
Data sourced from a study by Austin and Flynn. utah.edu
The 13C NMR spectrum provides information on the carbon skeleton of this compound. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group (C-4) appearing at approximately 158.12 ppm and the carbon attached to the allyloxy group (C-1) at around 132.15 ppm. utah.edu The other aromatic carbons (C-2, C-6, C-3, C-5) resonate in the region of 113-130 ppm. utah.edu
The carbons of the allyl group are also clearly distinguishable. The methine carbon (-CH=) is observed at about 138.01 ppm, while the terminal vinyl carbon (=CH2) appears at approximately 115.49 ppm. utah.edu The allylic methylene (B1212753) carbon (-OCH2-) resonates further upfield at around 39.45 ppm. utah.edu The methoxy carbon (-OCH3) signal is located at approximately 55.25 ppm. utah.edu
Table 2: 13C NMR Chemical Shifts for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-4 (aromatic, attached to -OCH3) | 158.12 |
| C-8 (allylic, -CH=) | 138.01 |
| C-1 (aromatic, attached to -O-allyl) | 132.15 |
| C-6/C-2 (aromatic) | 129.60 |
| C-9 (allylic, =CH2) | 115.49 |
| C-5/C-3 (aromatic) | 113.94 |
| C-10 (methoxy, -OCH3) | 55.25 |
| C-7 (allylic, -OCH2-) | 39.45 |
Data sourced from a study by Austin and Flynn. utah.edu
The splitting patterns observed in the 1H NMR spectrum are a result of spin-spin coupling between neighboring protons, providing valuable information about the connectivity of the molecule. The distance between the peaks of a multiplet, known as the coupling constant (J), is independent of the spectrometer's operating frequency. edu.krd
In this compound, the protons of the allylic system exhibit complex splitting. 182.160.97 The -OCH2- protons appear as a multiplet described as a doublet of triplets (dt) in some analyses, though a more detailed examination suggests it should be a doublet of doublets of doublets (ddd). edu.krd This complexity arises from coupling to the vicinal methine proton and the terminal geminal protons. edu.krd The methine proton (-CH=) shows a complex multiplet due to coupling with the four nearby inequivalent protons of the allyl group. utah.edu The terminal vinyl protons (=CH2) often appear as distinct multiplets due to their different coupling interactions with the methine proton. utah.eduedu.krd
Vicinal coupling constants (3J), which occur between protons on adjacent carbons, are typically in the range of 6 to 8 Hz for acyclic systems. edu.krd Long-range coupling, extending beyond three bonds, can also be observed, though it is generally smaller (0-4 Hz). scribd.com
The concept of topic relationships helps to understand the chemical equivalence of protons. In this compound, the two protons of the allylic -OCH2- group are diastereotopic. edu.krd This is because the molecule contains a stereocenter at the allylic methine carbon in certain conformations, and there is no plane of symmetry that can interchange these two protons. youtube.com As a result, they are chemically non-equivalent and can, in principle, have different chemical shifts and couple with each other. youtube.com Similarly, the two terminal vinyl protons are also diastereotopic. utah.edu The presence of a nearby stereocenter, even a transient one due to conformational locking, can break the chemical equivalence of methylene protons. youtube.com
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound. 182.160.97diva-portal.org
A gCOSY experiment on a related compound, 4-allylanisole, demonstrated correlations between the allylic methine proton and the terminal vinyl protons, as well as the methylene protons adjacent to the oxygen. utah.edu This confirms the connectivity within the allyl group. utah.edu An HSQC spectrum correlates the proton signals directly with the carbon signals to which they are attached. youtube.com This technique was instrumental in resolving ambiguities in the assignment of the aromatic and aliphatic carbon signals in 4-allylanisole by mapping the already assigned proton resonances to their corresponding carbon atoms. utah.edu For instance, the correlation between the protons at 7.07 ppm and a specific carbon signal confirms the assignment of C-2 and C-6. utah.edu
Investigation of Homotopic, Enantiotopic, and Diastereotopic Relationships
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron impact (EI) mass spectrum of this compound shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 164, which corresponds to its molecular weight. nih.govrsc.org
The fragmentation pattern is influenced by the substituents on the aromatic ring. mdpi.comnih.gov Common fragmentation pathways for similar compounds involve the cleavage of the allyl group or rearrangements. mdpi.comnih.gov For this compound, significant fragment ions are observed at m/z 149, 133, 123, 107, 91, and 77. nih.govrsc.org The base peak, which is the most intense peak in the spectrum, is often observed at m/z 123. nih.gov This fragment likely corresponds to the loss of the allyl group (C3H5).
Table 3: Major Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
|---|---|
| 164 | [M]+ (Molecular Ion) |
| 149 | [M - CH3]+ |
| 133 | [M - C2H5]+ or [M - OCH3]+ |
| 123 | [M - C3H5]+ (Base Peak) |
| 107 | [C7H7O]+ |
| 91 | [C7H7]+ (Tropylium ion) |
| 77 | [C6H5]+ (Phenyl cation) |
Data compiled from various sources. nih.govrsc.org
Predicted collision cross-section (CCS) values for different adducts of this compound have also been calculated, which can aid in its identification in ion mobility-mass spectrometry studies. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying components in a mixture. In the analysis of this compound, GC-MS data is available from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. The data includes two main library entries, NIST Number 232277 and 192594, which provide information on the compound's mass spectrum. nih.gov
The mass spectrum of this compound is characterized by a top peak at a mass-to-charge ratio (m/z) of 123 and a second-highest peak at m/z 164. nih.gov The molecular weight of this compound is 164.20 g/mol . nih.gov The peak at m/z 164 corresponds to the molecular ion [M]+. The base peak at m/z 123 is likely due to the loss of an allyl group (C3H5), a common fragmentation pathway for allyl ethers. This fragmentation pattern is a key identifier for this compound in a sample.
GC-MS analysis is crucial for determining the purity of this compound by detecting and quantifying any impurities present. It has been utilized in studies involving the Claisen rearrangement of this compound, where it serves to identify the resulting products. acs.orgdiva-portal.org
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large molecules and fragile species, such as reaction intermediates, without causing significant fragmentation. nih.govcapes.gov.brrsc.org In the context of this compound, ESI-MS has been employed to study the mechanism of palladium-catalyzed reactions. diva-portal.org Specifically, it has been used to identify key cationic organopalladium intermediates in oxidative Heck reactions, providing valuable insights into the reaction pathway. diva-portal.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
Vapor Phase IR Spectroscopy
The vapor phase IR spectrum of this compound is available and provides information about the vibrational modes of the molecule in the gaseous state. nih.govspectrabase.com This data can be compared with spectra obtained in other phases (e.g., liquid or solid) to understand intermolecular interactions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy provides a detailed fingerprint of the functional groups present in this compound. The analysis of the FT-IR spectrum reveals characteristic absorption bands corresponding to the different structural components of the molecule. researchgate.net
Key FT-IR Spectral Features of this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3080 | =C-H stretch | Alkene (Allyl group) |
| ~3000-2850 | C-H stretch | Alkane (Allyl & Methoxy group) |
| ~1645 | C=C stretch | Alkene (Allyl group) |
| ~1510, ~1460 | C=C stretch | Aromatic ring |
| ~1240 | C-O-C stretch | Aryl ether |
| ~1030 | C-O-C stretch | Alkyl ether |
| ~995, ~920 | =C-H bend (out-of-plane) | Alkene (Allyl group) |
This table is a representation of typical IR absorption frequencies for the functional groups present in this compound and may not reflect the exact peak positions from a specific experimental spectrum.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that provides information about the vibrational modes of a molecule.
Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis
Fourier-Transform Raman (FT-Raman) spectroscopy is used for the vibrational analysis of this compound. nih.gov The Raman spectrum provides information on the molecular vibrations that are weakly active or inactive in the IR spectrum. The combination of both FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of the molecule, leading to a better understanding of its structure and bonding. lehigh.edu The analysis of the FT-Raman spectrum of this compound would reveal characteristic bands for the aromatic ring, the allyl group, and the ether linkages.
Correlation with Computational Spectroscopic Data
The synergy between experimental spectroscopic techniques and computational quantum chemical calculations provides a powerful tool for the detailed structural elucidation and vibrational analysis of molecules like this compound. By comparing experimentally obtained spectra with those predicted by theoretical models, a more refined and accurate assignment of spectral features to specific molecular motions and electronic transitions can be achieved. Density Functional Theory (DFT) is a prominent computational method employed for this purpose, offering a balance between accuracy and computational cost.
The process typically involves optimizing the molecular geometry of the compound in the gas phase using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following geometry optimization, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra can be calculated. These theoretical values are then compared with experimental data obtained from Fourier-transform infrared (FT-IR), FT-Raman, NMR, and UV-Vis spectroscopy.
For many organic molecules, a strong correlation is observed between the scaled theoretical vibrational frequencies and the experimental FT-IR and FT-Raman data, allowing for a precise assignment of vibrational modes. Similarly, calculated NMR chemical shifts, after appropriate referencing, often show good agreement with experimental values, aiding in the assignment of complex spectra.
While a dedicated, comprehensive study presenting a side-by-side comparison of experimental and a full suite of computational spectroscopic data (FT-IR, FT-Raman, and ¹³C NMR) for this compound could not be located in the surveyed literature, the principles of such a correlational analysis are well-established. For instance, the analysis of the experimental ¹H NMR spectrum of this compound reveals distinct signals that can be assigned to the different protons in the molecule. The aromatic protons typically appear as a complex multiplet, while the allyl and methoxy groups have characteristic chemical shifts and coupling patterns.
A computational NMR analysis would calculate the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts. The correlation of these calculated shifts with the experimental spectrum would confirm the assignments and provide deeper insight into the electronic environment of the nuclei.
The following table presents experimental ¹H NMR data for this compound, which would be the basis for comparison in a computational study.
Table 1: Experimental ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Methoxy (CH₃) | 3.78 | Singlet |
| Aromatic (C₆H₄) | 6.84 | Multiplet |
| Allyl (-OCH₂-) | 4.51 | Doublet of Triplets |
| Allyl (=CH-) | 6.05 | Multiplet |
A detailed computational study would generate corresponding theoretical chemical shifts for each of these protons. The level of agreement between the experimental and theoretical values would then be used to validate the computational model and the structural interpretation of the experimental data.
In the absence of a specific study on this compound, the general approach found in the literature for similar molecules indicates that DFT calculations are a reliable tool for predicting spectroscopic properties. The correlation between theoretical and experimental data is crucial for a complete and accurate spectroscopic characterization.
Synthetic Utility of 4 Allyloxyanisole As an Intermediate and Building Block
Synthesis of Complex Organic Molecules
4-Allyloxyanisole is a key starting material in the synthesis of a range of complex organic molecules due to the reactivity of its allyl and anisole (B1667542) moieties.
Precursor in the Synthesis of Benzofuran (B130515) Compounds
Benzofurans are a class of heterocyclic compounds present in many biologically active natural products and pharmaceuticals. researchgate.net this compound can be transformed into benzofuran structures through a sequence of reactions. A common strategy involves the Claisen rearrangement of this compound to form 2-allyl-4-methoxyphenol (B1267482). This intermediate can then undergo cyclization to yield a dihydrobenzofuran ring system. For instance, treatment of 2-allyl-4-methoxyphenol with zinc chloride and concentrated hydrochloric acid leads to the formation of 5-methoxy-2-methyl-2,3-dihydrobenzofuran.
Further modifications can lead to more complex, highly substituted benzofurans. tus.ac.jp For example, a multi-step synthesis starting from 4-methoxyphenol (B1676288) can yield 3-bromo-4-allyloxyanisole, which then undergoes radical-promoted cyclization to form a benzofuranylbutanoic acid derivative. sci-hub.ru The development of new synthetic methods continues to expand the toolkit for creating diverse benzofuran structures from readily available starting materials like this compound. tus.ac.jp
Intermediate in the Synthesis of Quinolone Derivatives
Quinolones are another important class of heterocyclic compounds with a broad spectrum of biological activities, including use as antibiotics. mdpi.com While direct synthesis of quinolones from this compound is not a common route, its derivatives can serve as precursors. The synthesis of quinolone derivatives often involves the cyclization of appropriately substituted anilines or related compounds. organic-chemistry.orgnih.gov For instance, a common method for synthesizing the quinolone core is the Gould-Jacobs reaction, which starts from an aniline (B41778) derivative. mdpi.com
This compound can be used to synthesize intermediates for quinolone synthesis. For example, it is used in a method for synthesizing 3-Trifluoroalkylquinoxalinone through visible light catalysis. lookchem.com
Application in the Construction of Conformationally Restricted Analogues
The structural framework of this compound is utilized in the synthesis of conformationally restricted analogues of biologically active molecules. These analogues are designed to have reduced flexibility, which can lead to increased potency and selectivity for biological targets.
An example is the synthesis of conformationally restricted phenethylamine (B48288) analogues, which are known for their hallucinogenic properties. In one study, 3-bromo-4-allyloxyanisole, derived from 4-methoxyphenol, was a key intermediate in a seven-step synthesis of a tricyclic benzofuran compound. sci-hub.ru This rigid structure serves as a scaffold to investigate the structure-activity relationships of these compounds at serotonin (B10506) receptors. sci-hub.ru
Role in Late-Stage Functionalization (LSF) Chemistry
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing new functional groups into a complex molecule at a late stage of the synthesis. unina.it This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. unina.it
Visible-light photocatalysis has emerged as a valuable tool for LSF, enabling mild and selective functionalization of drug molecules. unina.it While direct examples of LSF on this compound itself are not extensively documented, the principles of LSF can be applied to molecules synthesized from it. The reactivity of the aromatic ring and the potential for further transformation of the allyl group make derivatives of this compound suitable candidates for LSF strategies.
Formation of Guaiacol-Type Building Blocks
Guaiacol (B22219) (2-methoxyphenol) and its derivatives are important building blocks in organic synthesis. This compound can be a precursor to guaiacol-type structures through a Claisen rearrangement followed by other transformations. The thermal or acid-catalyzed Claisen rearrangement of this compound yields 2-allyl-4-methoxyphenol. This product itself is a guaiacol derivative.
Furthermore, selective O-deallylation of related o-allyloxyanisole derivatives can provide a route to guaiacol-type compounds. thieme-connect.com This selective removal of the allyl group while retaining the methoxy (B1213986) group is a key transformation for creating these valuable building blocks.
Derivatives and Analogues of 4 Allyloxyanisole in Structure Activity Relationship Studies
Synthesis and Reactivity of Ortho-Allyloxyanisoles
The ortho-isomer of 4-allyloxyanisole, 2-allyloxyanisole, exhibits unique reactivity patterns due to the proximity of the methoxy (B1213986) and allyloxy groups.
Synthesis: The synthesis of ortho-allyloxyanisoles typically follows standard Williamson ether synthesis protocols, where guaiacol (B22219) (2-methoxyphenol) is deprotonated with a base, and the resulting phenoxide is reacted with an allyl halide.
Reactivity: A notable reaction of ortho-allyloxyanisoles is their selective O-deallylation. Treatment with organolithium reagents such as sec-butyllithium (B1581126) or tert-butyllithium (B1211817) at low temperatures results in the cleavage of the allyl group to yield the corresponding phenol (B47542). researchgate.netorganic-chemistry.orgresearchgate.net This transformation is proposed to occur through a tandem intermolecular carbolithiation-β-elimination process, which can also be viewed as an SN2' attack of the organolithium on the allyl ether. researchgate.netorganic-chemistry.orgresearchgate.net This method is highly selective for the allyl group and provides an efficient route to o-hydroxyanisole derivatives. researchgate.net
Furthermore, ortho-allyloxyanisoles can undergo reactions on the aromatic ring while preserving the allyl group under specific conditions. For instance, 2-allyloxyanisole has been shown to be a suitable substrate for direct C-H cyanation via organic photoredox catalysis. nih.gov This reaction forges a new carbon-carbon bond on the aromatic ring, yielding a benzonitrile (B105546) product without cleaving the typically labile allyl group. nih.gov
Investigation of Substituted Allyloxyanisole Derivatives
The introduction of substituents onto the aromatic ring of allyloxyanisole provides a platform for fine-tuning molecular properties. The Claisen rearrangement is a characteristic and extensively studied reaction of these derivatives.
Claisen Rearrangement: When heated, this compound undergoes a nih.govnih.gov-sigmatropic rearrangement to form 2-allyl-4-methoxyphenol (B1267482). acs.orgsciencemadness.org This reaction is thermally induced and is often performed at high temperatures, with the reaction rate being influenced by the solvent and substitution on the aromatic ring. acs.orgdiva-portal.org Electron-donating groups, such as the para-methoxy group in this compound, are known to be beneficial for the reaction rate. acs.org Continuous-flow microwave-assisted organic synthesis (CF-MAOS) has been evaluated for this transformation, allowing for rapid heating to high temperatures and short residence times. acs.orgdiva-portal.org
| Solvent | Temperature (°C) | Time | Yield | Reference |
|---|---|---|---|---|
| N-Methyl-2-pyrrolidone (NMP) | 270 | 1 min | High | diva-portal.org |
| None (Neat) | 200-250 | 1 hr | Quantitative | sciencemadness.org |
Other Reactions: The reactivity of other functional groups on the allyloxyanisole scaffold has also been explored. For example, in 4-allyloxynitrobenzene, the nitro group can be reduced to an amine. However, some reduction methods can also affect the allyl double bond, leading to a mixture of products. karger.com The synthesis of derivatives like O-allyl 4-benzyloxyphenyl ether further expands the library of available compounds for SAR studies. uni-regensburg.de These synthetic efforts are crucial for generating diverse molecular architectures needed to establish clear relationships between structure and function. researchgate.net
Comparative Studies with Related Allyl Ethers and Thioethers
Understanding the reactivity of the allyl ether linkage in comparison to other functionalities is essential for its application in chemical synthesis, particularly in the context of protecting group strategies.
The cleavage of allyl ethers can be achieved under various conditions. Palladium(0)-catalyzed systems are commonly used for deprotection. researchgate.net For instance, the combination of a palladium catalyst like Pd(PPh₃)₄ with a nucleophilic scavenger allows for mild deprotection. researchgate.net
Comparative studies on the reductive cleavage of allylic functional groups have shown that the choice of reagents dictates the outcome. The combination of a palladium(0) catalyst and lithium triethylborohydride (LiBHEt₃) is effective for the reductive removal of not only allylic ethers but also allylic sulfides, sulfones, and selenides. researchgate.net This suggests that under these specific conditions, the C-O, C-S, and C-Se bonds in the respective allyl compounds exhibit similar reactivity toward reductive cleavage.
In contrast, other deallylation methods show high selectivity. The SmI₂/H₂O/amine system provides selective cleavage of unsubstituted allyl ethers, highlighting a method that can differentiate between various types of ether protecting groups. researchgate.net The unique reactivity of the allyl ether group in allyloxyanisoles, when compared to its thioether and other analogues, allows for its strategic use in complex molecule synthesis where selective manipulation of functional groups is required.
Q & A
Q. What are the key spectroscopic methods for characterizing 4-Allyloxyanisole, and how should researchers interpret its NMR spectral data?
- Methodological Answer : 1H NMR spectroscopy is critical for structural confirmation. For this compound, the aromatic protons (4-methoxyphenyl group) appear as distinct doublets in the δ 6.8–7.2 ppm range due to para-substitution. The allyloxy group shows characteristic splitting patterns:
- Allylic protons : Multiplet at δ 4.5–5.0 ppm.
- Methoxy protons : Singlet at δ 3.7–3.9 ppm.
- Coupling constants : Allyl protons exhibit J ≈ 10–12 Hz for trans-allylic coupling .
Infrared (IR) spectroscopy can confirm the ether (C-O-C) stretch at ~1250 cm⁻¹ and aromatic C-H stretches near 3000 cm⁻¹. Mass spectrometry typically shows fragmentation patterns consistent with allyloxy cleavage (m/z 135 for the methoxyphenyl fragment) .
Q. How can researchers synthesize this compound with high purity, and what are common pitfalls in its preparation?
- Methodological Answer : A standard synthesis involves nucleophilic substitution:
Dissolve 4-methoxyphenol in ethanol with KOH.
Add allyl bromide dropwise under reflux (16 hours).
Extract with dichloromethane, wash with NaOH and HCl to remove unreacted phenol/byproducts.
Critical considerations :
- Purity : Residual 4-methoxyphenol can skew spectroscopic data; verify via TLC (hexane:ethyl acetate, 3:1).
- Safety : Allyl bromide is toxic; use a fume hood and monitor reaction exotherm .
Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?
- Methodological Answer :
- Control groups : Include neutral (pH 7), acidic (pH 2–3 with HCl), and basic (pH 10–11 with NaOH) conditions.
- Monitoring : Use HPLC or GC-MS at timed intervals (0, 24, 48 hours) to track degradation.
- Temperature : Maintain constant temperature (±1°C) to isolate pH effects.
- Reference standards : Spiked samples of known degradation products (e.g., 4-methoxyphenol) ensure accurate identification .
Advanced Research Questions
Q. How should researchers resolve contradictory spectral data in this compound characterization (e.g., unexpected coupling patterns in NMR)?
- Methodological Answer :
- Replicate experiments : Confirm solvent purity (deuterated solvents) and instrument calibration.
- Variable temperature NMR : Assess restricted rotation in the allyloxy group, which may cause splitting anomalies at ambient temperatures. Cooling to –20°C can simplify spectra by slowing rotation .
- 2D NMR (COSY, HSQC) : Map proton-proton correlations to distinguish overlapping signals .
- Contamination check : Compare with literature spectra from independent sources (e.g., non-commercial databases) .
Q. What strategies optimize the allylation reaction yield for this compound in green chemistry frameworks?
- Methodological Answer :
- Solvent selection : Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rate.
- Microwave-assisted synthesis : Reduce reaction time from 16 hours to <4 hours while maintaining >85% yield.
- Waste analysis : Quantify unreacted allyl bromide via GC-MS to minimize environmental impact .
Q. How can researchers validate the absence of toxic byproducts in this compound synthesis for biomedical applications?
- Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Detect trace impurities (e.g., allyl bromide adducts) at ppm levels.
- Ames test : Screen for mutagenicity using Salmonella typhimurium strains (TA98, TA100) if the compound is intended for cellular studies.
- In silico toxicity prediction : Use tools like ADMETlab to flag structural alerts (e.g., epoxide formation potential) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using software like GraphPad Prism.
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05).
- Replicates : Use n ≥ 3 biological replicates with technical triplicates to account for variability .
Q. How should researchers address batch-to-batch variability in this compound purity during longitudinal studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
